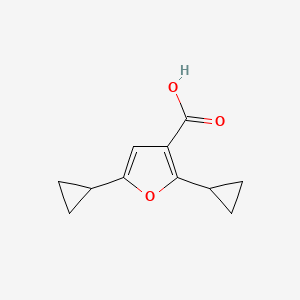
2,5-Dicyclopropylfuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dicyclopropylfuran-3-carboxylic acid is a chemical compound with the CAS Number: 2126160-92-5 . It has a molecular weight of 192.21 . It is in powder form .
Molecular Structure Analysis
The IUPAC name for 2,5-Dicyclopropylfuran-3-carboxylic acid is the same as its common name . The InChI code for this compound is 1S/C11H12O3/c12-11(13)8-5-9(6-1-2-6)14-10(8)7-3-4-7/h5-7H,1-4H2,(H,12,13) .Physical And Chemical Properties Analysis
2,5-Dicyclopropylfuran-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 192.21 .Aplicaciones Científicas De Investigación
Polymer Synthesis
2,5-Dicyclopropylfuran-3-carboxylic acid can serve as a monomer in the synthesis of polymers. Its furanic structure makes it a potential candidate for creating polyesters and polyamides with unique properties. Research has shown that furan derivatives can be used to produce biodegradable polymers, which are increasingly important in sustainable materials science .
Medicine
In the medical field, furan carboxylic acids have been explored for their antibacterial properties. Derivatives of furan carboxylic acids, like 2,5-Dicyclopropylfuran-3-carboxylic acid, may be synthesized and tested against various bacterial strains to develop new antibiotics .
Nanotechnology
The carboxylic acid group in 2,5-Dicyclopropylfuran-3-carboxylic acid can be utilized to modify the surface of nanoparticles. This modification can improve the dispersion and incorporation of metallic nanoparticles or carbon nanostructures, which are crucial in the production of polymer nanomaterials .
Organic Synthesis
2,5-Dicyclopropylfuran-3-carboxylic acid can be involved in organic synthesis reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds. The furan ring can undergo various transformations, making it a versatile building block for synthesizing complex organic molecules .
Industrial Applications
The furan derivative can be used in the development of sustainable processes for renewable bioplastics for packaging, offering a potential to replace petroleum-derived plastics. Its incorporation into industrial-scale production could significantly reduce environmental impact .
Environmental Applications
Furan-based chemicals, including 2,5-Dicyclopropylfuran-3-carboxylic acid, can be derived from biomass and are considered more environmentally friendly. They can be used to create bio-based materials that are not only sustainable but also help in reducing the global dependence on fossil resources .
Safety and Hazards
The safety information for 2,5-Dicyclopropylfuran-3-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
2,5-dicyclopropylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)8-5-9(6-1-2-6)14-10(8)7-3-4-7/h5-7H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCBYVKMCAPGIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(O2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

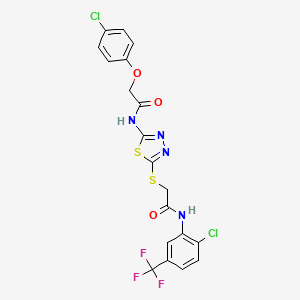
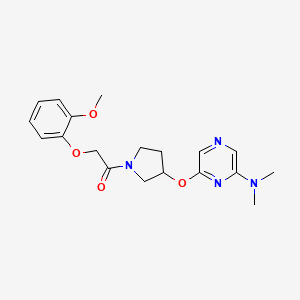
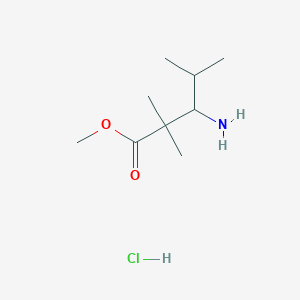
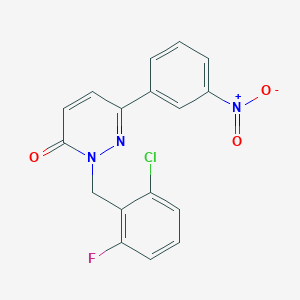
![N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B2756101.png)
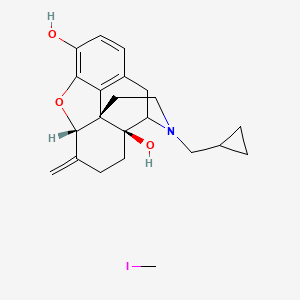

![2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-N-(2-thienylmethyl)acetamide](/img/structure/B2756104.png)
![methyl 2-(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamido)benzoate](/img/structure/B2756106.png)
![ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2756107.png)
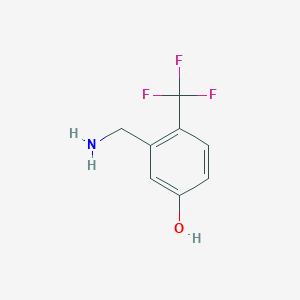
![4-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2756114.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756115.png)
![methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]propanoate](/img/structure/B2756119.png)